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Compound of Interest

Compound Name:
3',5'-Dimethyl-3-(3-

methylphenyl)propiophenone

CAS No.: 898790-84-6

Cat. No.: B3025089

Get Quote

Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Scope:

Analytical Chemistry, Structural Biology, Drug Discovery Subject: 1-(3,5-dimethylphenyl)-3-(3-

methylphenyl)propan-1-one[1]

Executive Summary & Compound Profile
The target molecule, 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone, belongs to the

dihydrochalcone class. It functions as a versatile building block in medicinal chemistry,

particularly in the synthesis of muscle relaxants (analogous to Tolperisone) and kinase

inhibitors.

Precise structural characterization is critical due to the presence of multiple methyl substituents

on two distinct aromatic rings, which can lead to ambiguity in 1D NMR if not rigorously

assigned.
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Property Specification

IUPAC Name
1-(3,5-dimethylphenyl)-3-(3-

methylphenyl)propan-1-one

Molecular Formula C₁₈H₂₀O

Exact Mass 252.1514 Da

Key Structural Features

1,3-Diarylpropan-1-one core; 3,5-dimethyl

substitution on the benzoyl ring; 3-methyl

substitution on the distal phenyl ring.[2]

Analytical Strategy & Logic
To ensure scientific integrity, the elucidation follows a deductive determination pathway. We do

not merely "match" spectra; we build the structure from fragments.

The Elucidation Workflow
The following directed graph illustrates the logical dependency of the analytical techniques

used.
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Figure 1: Step-wise structural elucidation workflow.

Experimental Protocols & Data Analysis
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate the elemental composition C₁₈H₂₀O.

Method: ESI-TOF or Orbitrap in positive ion mode.

Expected Result: [M+H]⁺ peak at m/z 253.1592.
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Interpretation: The absence of chlorine/bromine isotopes confirms the hydrocarbon/oxygen

nature. The index of hydrogen deficiency (IHD) is 9 (2 rings + 2 rings + 1 carbonyl = 5? No,

calculation: C18H20 -> C18H38 (sat). Delta=18/2 = 9.[2] 2 Phenyls (4x2=8) + 1 Carbonyl (1)

= 9). Matches.

Infrared Spectroscopy (FT-IR)
Objective: Confirm the ketone functionality and substitution patterns.

Key Band: Carbonyl stretch (C=O) at 1680–1685 cm⁻¹. This is lower than typical alkyl

ketones (1715 cm⁻¹) due to conjugation with the 3,5-dimethylphenyl ring.

Fingerprint: Aromatic C-H bending patterns will distinguish the meta-substituted rings.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the structural proof. The molecule has two distinct aromatic systems linked

by an ethyl chain.

A. 1H NMR Assignment (400 MHz, CDCl₃)
The spectrum is divided into three zones: Aliphatic Linker, Methyl Groups, and Aromatics.
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Chemical Shift
(δ)

Mult.[2][3][4]
[5]

Integ. Assignment
Mechanistic
Logic

2.32 s 3H Ar-CH₃ (Ring B)

Methyl on the

distal 3-

methylphenyl

ring.[2][3][6][7][8]

Slightly shielded

compared to

Ring A methyls.

2.36 s 6H Ar-CH₃ (Ring A)

Two equivalent

methyls at 3,5-

positions on the

benzoyl ring.

3.02 t 2H -CH₂- (C3)

Benzylic protons

adjacent to Ring

B.

3.25 t 2H
-C(=O)-CH₂-

(C2)

Alpha-carbonyl

protons.

Deshielded by

the anisotropic

effect of the

carbonyl.

7.00 – 7.25 m 4H Ring B Protons

Typical pattern

for 3-substituted

phenyl: H2, H4,

H5, H6.

7.20 s 1H Ring A (H-4')

Proton between

the two methyls

(para to

carbonyl).

7.55 s 2H Ring A (H-2', 6') Protons ortho to

the carbonyl.

Deshielded and

chemically
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equivalent due to

symmetry.

B. 13C NMR Assignment (100 MHz, CDCl₃)
Carbonyl (C1): ~199.5 ppm. Characteristic of aryl ketones.

Aliphatic Linker:

C2 (α-CH₂): ~40.5 ppm.[2]

C3 (β-CH₂): ~30.1 ppm.

Methyls: ~21.2 ppm (Ring A) and ~21.4 ppm (Ring B).

Advanced Connectivity: 2D NMR Logic
To prove the methyl positions (3,5-dimethyl vs 3,4-dimethyl, etc.), we utilize HMBC

(Heteronuclear Multiple Bond Correlation). This experiment visualizes long-range couplings (2-

3 bonds).

HMBC Correlation Logic
Ring A Symmetry: The protons at 7.55 ppm (H-2',6') will show HMBC correlations to the

Carbonyl (C1) and the Methyl carbons (C-Me). This confirms the methyls are meta to the

carbonyl.

Linker Connectivity: The triplet at 3.25 ppm (C2-H) correlates strongly to the Carbonyl (C1)

and the ipso-carbon of Ring A.

Ring B Identification: The triplet at 3.02 ppm (C3-H) correlates to the ipso-carbon of Ring B.

Connectivity Diagram
The following diagram maps the critical HMBC correlations required to "lock" the structure.
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Figure 2: HMBC connectivity map demonstrating the linkage between the aromatic rings and

the propyl chain.

Quality Control & Impurity Profiling
In a drug development context, knowing the structure allows for the identification of common

synthetic impurities.

Isomer Contamination: 2',5'-dimethyl isomers may form if the starting xylene material was

impure. These will appear as non-equivalent aromatic protons in Ring A (split signals instead

of the clean 2H singlet).
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Chalcone Precursor: If the reduction step (hydrogenation of the double bond) is incomplete,

you will see olefinic protons at 7.4–7.8 ppm with a large coupling constant (J ≈ 15.7 Hz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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